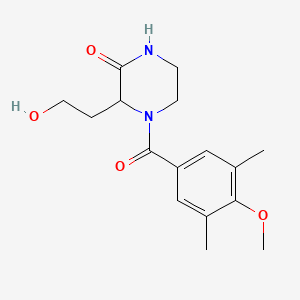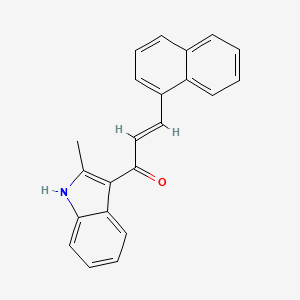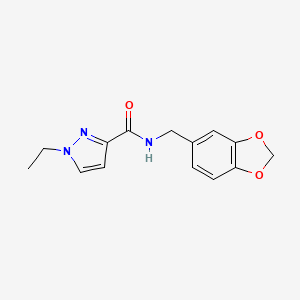
2-amino-6-(2-isopropoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(2-isopropoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, also known as A-804598, is a potent, selective, and orally active antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which plays a critical role in the regulation of various physiological processes, including inflammation, pain perception, and immune response.
Mécanisme D'action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, the P2X7 receptor triggers a cascade of intracellular signaling pathways, leading to the release of pro-inflammatory cytokines, chemokines, and other mediators. 2-amino-6-(2-isopropoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile selectively blocks the P2X7 receptor and inhibits the downstream signaling pathways, thereby reducing the release of pro-inflammatory mediators and modulating the function of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, immunomodulatory, and anti-tumor activities. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This compound has also been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been found to enhance the function of immune cells, such as T cells and macrophages, and to promote the immune response against cancer cells. This compound has been demonstrated to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-6-(2-isopropoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency for the P2X7 receptor, which allows for the precise modulation of the receptor function without affecting other purinergic receptors. Another advantage is its oral bioavailability, which makes it easy to administer and study in animal models. However, one of the limitations is its low solubility in water, which requires the use of organic solvents for in vitro and in vivo studies. Another limitation is its potential off-target effects, which need to be carefully evaluated and controlled in experimental design.
Orientations Futures
There are several future directions for the research and development of 2-amino-6-(2-isopropoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. One direction is to investigate its potential therapeutic applications in neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its immunomodulatory effects and its potential use as an adjuvant therapy for cancer immunotherapy. Furthermore, the development of more potent and selective P2X7 receptor antagonists, as well as the optimization of the synthesis method and pharmacokinetic properties of this compound, may lead to the discovery of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-6-(2-isopropoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves a multistep process that starts with the reaction of 2-amino-6-bromo-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile with 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of coupling reactions, including Suzuki coupling and Buchwald-Hartwig coupling, to obtain the final product. The yield of this compound is about 10-15% with a purity of more than 99%.
Applications De Recherche Scientifique
2-amino-6-(2-isopropoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has been extensively studied in various scientific research fields, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In immunology, this compound has been found to modulate the function of immune cells, such as T cells and macrophages, and enhance the immune response against cancer cells. In oncology, this compound has been demonstrated to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
2-amino-4-(1-methylpyrazol-4-yl)-6-(2-propan-2-yloxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-12(2)25-18-7-5-4-6-14(18)17-8-15(13-10-22-24(3)11-13)16(9-20)19(21)23-17/h4-8,10-12H,1-3H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWODQTEOMKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC(=C(C(=C2)C3=CN(N=C3)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5346845.png)

![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5346865.png)
![(3aR*,7aS*)-2-{5-[(2-pyrimidinylthio)methyl]-2-furoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346868.png)
![3-(3-hydroxypropyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5346875.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5346897.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B5346908.png)

![3-(2-chlorophenyl)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5346925.png)
